molecular formula C16H32N8O4 B141779 2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide CAS No. 157599-02-5

2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide

Cat. No. B141779
M. Wt: 400.48 g/mol
InChI Key: FQIHLPGWBOBPSG-UHFFFAOYSA-N
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Description

The compound 2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide is a derivative of 1,4,7,10-tetraazacyclododecane, commonly known as cyclen. Cyclen is a macrocyclic compound that forms the backbone of many chelating agents, particularly those used for complexing metal ions such as gadolinium (Gd), which are often employed in medical imaging as contrast agents.

Synthesis Analysis

The synthesis of derivatives of cyclen involves several steps, including alkylation and hydrolysis. In the first paper, the alkylation of the hydrobromide salts of cyclen derivatives with α-bromoacetamides is described, followed by hydrolysis to yield 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid monoamides with acid-sensitive linkers . This method demonstrates an improved synthesis route that results in higher yields of the desired products.

Molecular Structure Analysis

The molecular structure of cyclen derivatives is characterized by the presence of multiple nitrogen atoms in the macrocyclic ring, which are key to their chelating properties. In the second paper, the X-ray crystal structure of a tetra(hydroxymethyl)cyclen derivative is discussed, confirming the stereochemical configuration of the four stereogenic carbon atoms in the cyclen ring . This structural information is crucial for understanding the chelating behavior and the potential for creating stereoselective complexes.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cyclen derivatives typically include alkylation, hydrolysis, and carboxymethylation. The first paper details the use of acid-sensitive functional groups in the synthesis of cyclen derivatives, which can be beneficial for creating compounds that release their cargo under specific conditions . The second paper describes the complexation reactions with Gd ions to form potential MRI contrast agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclen derivatives are influenced by their macrocyclic structure and the substituents attached to the cyclen ring. The presence of hydroxymethyl groups, as mentioned in the second paper, can enhance the solubility and potentially reduce the toxicity of the Gd(III) complexes, making them suitable for use as MRI contrast agents . The synthesis methods described in the first paper allow for the introduction of acid-sensitive linkers, which can alter the stability and reactivity of the compounds under different pH conditions .

Scientific Research Applications

Improved Synthesis Techniques

Recent advancements in synthesis methods for derivatives of 1,4,7,10-tetraazacyclododecane-tetraacetic acid, a related compound, have been achieved. Jagadish et al. (2014) developed an improved synthesis of 10-(2-Alkylamino-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid derivatives, demonstrating the utility of this method through the synthesis of two known monoamides of this compound with enhanced yields (Jagadish et al., 2014).

Microwave Technology in Synthesis

Wang Yan-hui (2007) utilized microwave technology in synthesizing key intermediate compounds of 1,4,7,10-tetraazacyclododecane-tetraacetic acid, significantly reducing reaction time and increasing yield compared to traditional methods (Wang Yan-hui, 2007).

Metal Complex Stability

A critical evaluation by Anderegg et al. (2005) of the stability constants of metal complexes with complexones, including 1,4,7,10-tetraazacyclododecane-tetraacetic acid derivatives, was conducted. This study provides insights into the typical errors in stability constant measurements and presents higher-quality data for these complexones (Anderegg et al., 2005).

Biomedical Applications

De Leon-Rodriguez and Kovács (2008) reviewed the use of DOTA-peptide conjugates, which are increasingly used as imaging and therapeutic radiopharmaceuticals in MRI. This review covers the synthesis and biomedical applications of various DOTA-peptide conjugate metal complexes (De Leon-Rodriguez & Kovács, 2008).

Novel Chelator Synthesis

Wan et al. (2015) synthesized a novel chelator of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid functionalized by adamantane. This study contributes to the development of new chelators for various applications (Wan et al., 2015).

Impact on Biomedical Imaging

Stasiuk and Long (2013) highlighted the significant impact of DOTA on diagnostic imaging, noting its versatility in complexing various metal ions and its modification for different disease states. DOTA's crossover across multiple imaging modalities like MRI, PET, SPECT, and Fluorescence imaging makes it a valuable research focus (Stasiuk & Long, 2013).

Safety And Hazards

DOTA is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

DOTA has crossed the imaging modality boundaries and has been successfully transferred into the clinic . Its versatility and ease of modification suggest that it will continue to play a significant role in the field of diagnostic imaging and targeted therapies .

properties

IUPAC Name

2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N8O4/c17-13(25)9-21-1-2-22(10-14(18)26)5-6-24(12-16(20)28)8-7-23(4-3-21)11-15(19)27/h1-12H2,(H2,17,25)(H2,18,26)(H2,19,27)(H2,20,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIHLPGWBOBPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468610
Record name DOTAM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide

CAS RN

157599-02-5
Record name DOTAM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide
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2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide

Citations

For This Compound
12
Citations
A Rodríguez‐Rodríguez… - … A European Journal, 2017 - Wiley Online Library
Two macrocyclic ligands containing a cyclen unit, a methyl group, a picolinate arm, and two acetate pendant arms attached to two nitrogen atoms of the macrocycle either in trans (1,7‐H …
H Akiba, J Sumaoka, M Komiyama - ChemBioChem, 2009 - Wiley Online Library
Finding phosphotyrosine: Phosphotyrosine (either in its monomeric form or as a component of oligopeptides) was selectively detected by using luminescence in the presence of a …
K Lyczko, M Lyczko, M Pruszyński - Polyhedron, 2020 - Elsevier
Five new lead(II) complexes {[Pb(DOTAM)](OTf) 2 (1a), [Pb(TETAM)](OTf) 2 ·2H 2 O (2a), [Pb(TETAM)](ClO 4 ) 2 ·2.8H 2 O (2b), [Pb(TRITAM)] 2 (OTf) 4 (3a), [Pb(TRITAM)](ClO 4 ) 2 ·nH 2 …
Number of citations: 5 www.sciencedirect.com
N Drude, L Tienken, FM Mottaghy - Methods, 2017 - Elsevier
In nuclear medicine, a theranostic probe describes a substance that combines diagnostic and therapeutic capabilities by radiolabeling it with different radionuclides. Next to a brief …
Number of citations: 41 www.sciencedirect.com
H Lönnberg - Organic & biomolecular chemistry, 2011 - pubs.rsc.org
RNA molecules participate in many fundamental cellular processes either as a carrier of genetic information or as a catalyst, and hence, RNA has received increasing interest both as a …
Number of citations: 120 pubs.rsc.org
NC Okoye, JE Baumeister, F Najafi Khosroshahi… - Radiochimica …, 2019 - degruyter.com
Diagnostic and therapeutic nuclear medicine relies heavily on radiometal nuclides. The most widely used and well-known radionuclide is technetium-99m ( 99m Tc), which has …
Number of citations: 45 www.degruyter.com
N Okoye - 2019 - search.proquest.com
The overexpression of certain peptide receptors on cancers cells can be exploited for the development of radiopharmaceuticals that are selectively delivered to cancer cells for …
Number of citations: 1 search.proquest.com
E Duodu - 2015 - search.proquest.com
Protein phosphorylation is an important post-translational modification central to controlling protein activity and function. While single residue phosphorylation is common, di-or poly-…
Number of citations: 3 search.proquest.com
WX Lin - 2023 - open.library.ubc.ca
This thesis discusses the applications of protected boronic acids in organic synthesis and radioactive tracer design with focus on N-methyliminodiacetyl (MIDA) ester and …
Number of citations: 2 open.library.ubc.ca
BA Nock, P Kanellopoulos, L Joosten, R Mansi… - Pharmaceuticals, 2023 - mdpi.com
The clinical success of radiolabeled somatostatin analogs in the diagnosis and therapy—“theranostics”—of tumors expressing the somatostatin subtype 2 receptor (SST 2 R) has paved …
Number of citations: 8 www.mdpi.com

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